molecular formula C20H23N3O3S B2615721 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 881290-49-9

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2615721
CAS RN: 881290-49-9
M. Wt: 385.48
InChI Key: XKIGEFMZTZNXGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves reacting 4-aminoantipyrine (a versatile building block) with benzoylisothiocynate in an equimolar ratio. The reaction occurs in acetone as a solvent, resulting in the formation of an orange solution. The detailed synthetic pathway is depicted in Scheme 1 .


Molecular Structure Analysis

The molecular structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide consists of three pyrazole rings connected via nitrogen atoms to the distal ethane carbon of methoxyethane. The dihedral angles between these pyrazole rings contribute to the overall conformation of the compound .


Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups, including the carbonyl moiety and the sulfonamide group. It can participate in various reactions, such as Schiff base formation, thiourea synthesis, and other transformations. These derivatives find applications in dye preparation, pigment synthesis, analytical reagents, and chemo-sensors .


Physical And Chemical Properties Analysis

  • Thermal Stability : Up to 220°C

Mechanism of Action

The specific mechanism of action for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide depends on its interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing favorable binding interactions with targeted amino acids. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13-11-15(3)18(12-14(13)2)27(25,26)21-19-16(4)22(5)23(20(19)24)17-9-7-6-8-10-17/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIGEFMZTZNXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide

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